rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis
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Overview
Description
rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis is a chemical compound that belongs to the piperidine class of compounds. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the 4-position and a carboxylate ester group at the 2-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using methanol and a suitable carboxylic acid derivative, such as an acid chloride or an anhydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
- rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride
- rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride
Uniqueness
rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Properties
CAS No. |
2361798-75-4 |
---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.8 |
Purity |
95 |
Origin of Product |
United States |
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